molecular formula C22H18FN3O5 B11010378 6-{[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one

6-{[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one

カタログ番号: B11010378
分子量: 423.4 g/mol
InChIキー: QBQIDLUGWODIIP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a hybrid molecule featuring a 6-oxopyridazinone core linked to a 4-methyl-1,4-benzoxazin-3-one moiety via an acetyl bridge. The 4-fluoro-2-methoxyphenyl substituent on the pyridazinone ring introduces electron-withdrawing and steric effects, which are critical for modulating biological activity and solubility. The molecular formula is C₂₂H₁₈FN₃O₅ (calculated based on structural analysis), with a molecular weight of 423.39 g/mol .

特性

分子式

C22H18FN3O5

分子量

423.4 g/mol

IUPAC名

6-[2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]-4-methyl-1,4-benzoxazin-3-one

InChI

InChI=1S/C22H18FN3O5/c1-25-17-9-13(3-7-19(17)31-12-22(25)29)18(27)11-26-21(28)8-6-16(24-26)15-5-4-14(23)10-20(15)30-2/h3-10H,11-12H2,1-2H3

InChIキー

QBQIDLUGWODIIP-UHFFFAOYSA-N

正規SMILES

CN1C(=O)COC2=C1C=C(C=C2)C(=O)CN3C(=O)C=CC(=N3)C4=C(C=C(C=C4)F)OC

製品の起源

United States

準備方法

合成経路と反応条件

6-{[3-(4-フルオロ-2-メトキシフェニル)-6-オキソピリダジン-1(6H)-イル]アセチル}-4-メチル-2H-1,4-ベンゾキサジン-3(4H)-オン の合成は、通常、複数段階の有機反応を伴います。

    ピリダジノン部分の形成: ピリダジノン環は、4-フルオロ-2-メトキシベンゾイルクロリドとヒドラジン水和物を反応させ、続いて酸性条件下で環化させて、3-(4-フルオロ-2-メトキシフェニル)-6-オキソピリダジン-1(6H)-オンを形成することができます。

    アセチル化: 次に、ピリダジノン中間体を、ピリジンなどの塩基の存在下でアセチルクロリドを使用してアセチル化し、アセチル化された生成物を生成します。

    ベンゾキサジノンコアの形成: ベンゾキサジノンコアは、4-メチル-2-アミノフェノールとホスゲンまたは適切なカルボニル化剤を反応させることによって別途合成されます。

    カップリング反応: 最後に、アセチル化されたピリダジノンを、塩基性条件下でベンゾキサジノンコアとカップリングさせて、目的の化合物を形成します。

工業的製造方法

この化合物の工業的製造には、高収率と高純度を確保するために、上記の合成経路を最適化する必要がある可能性があります。これには、反応条件をより適切に制御するための連続フロー反応器の使用、および廃棄物と環境への影響を最小限に抑えるためのグリーンケミストリー原則の実施が含まれる可能性があります。

化学反応の分析

Hydrolysis of the Acetamide Linkage

The acetyl group bridging the pyridazinone and benzoxazinone moieties undergoes hydrolysis under acidic or basic conditions. This reaction cleaves the amide bond, yielding two fragments:

  • 3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl acetic acid

  • 4-methyl-2H-1,4-benzoxazin-3(4H)-one

Conditions and Outcomes:

Reaction ConditionsProductsYieldCatalysts
1M HCl, reflux, 8hCarboxylic acid + benzoxazinone85%None
1M NaOH, 60°C, 6hCarboxylate salt + benzoxazinone92%None

This reaction is critical for prodrug activation or metabolic studies .

Electrophilic Aromatic Substitution on the Pyridazinone Ring

The electron-deficient pyridazinone ring participates in electrophilic substitution, primarily at the C4 position. Common reactions include nitration and halogenation:

Nitration Example:

ReagentsConditionsProductYield
HNO₃, H₂SO₄0°C, 2h4-Nitro-pyridazinone derivative78%

Halogenation Example:

ReagentsConditionsProductYield
Cl₂, FeCl₃RT, 4h4-Chloro-pyridazinone derivative65%

The methoxy and fluorine groups on the phenyl ring direct electrophiles to the para and ortho positions relative to existing substituents .

Reactivity of the Benzoxazinone Core

The 3-keto group in the benzoxazinone ring undergoes nucleophilic additions or reductions:

Reduction with LiAlH₄:

ReagentsConditionsProductYield
LiAlH₄, THFReflux, 3h3-Hydroxy-4-methyl-1,4-benzoxazine88%

Grignard Reaction:

ReagentsConditionsProductYield
CH₃MgBr, ether0°C, 1h3-(1-Hydroxyethyl)-4-methyl derivative75%

These transformations highlight the versatility of the benzoxazinone scaffold .

Demethylation of the Methoxy Group

The 2-methoxy group on the phenyl ring undergoes demethylation under strong acidic conditions, producing a phenolic derivative:

Conditions and Outcomes:

ReagentsConditionsProductYield
HBr (48%), acetic acid120°C, 12h2-Hydroxy-4-fluorophenyl derivative68%

This reaction is utilized to modify solubility or introduce new functional groups .

Oxidation of the Methyl Group

The 4-methyl substituent on the benzoxazinone ring can be oxidized to a carboxylic acid:

Oxidation Example:

ReagentsConditionsProductYield
KMnO₄, H₂O, Δ6h4-Carboxy-2H-1,4-benzoxazin-3(4H)-one60%

This reaction enhances polarity, impacting pharmacokinetic properties .

Ring-Opening Reactions

Under basic conditions, the benzoxazinone ring opens to form an anthranilic acid derivative:

Conditions and Outcomes:

ReagentsConditionsProductYield
NaOH (2M), EtOHReflux, 5hN-Methyl anthranilic acid derivative82%

This reactivity is exploited in degradation studies or metabolite identification .

科学的研究の応用

Anticancer Activity

Research indicates that compounds similar to 6-{[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related benzoxazole derivatives demonstrate selective cytotoxicity against lung carcinoma cells while sparing healthy cells, indicating a potential for targeted cancer therapies .

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Similar compounds have been tested for their effectiveness against bacterial strains, showing promising results against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial enzymes or disruption of cell wall synthesis .

Osteoclast Differentiation Inhibition

Another area of research focuses on the compound’s effects on bone health. It has been studied for its ability to inhibit osteoclast differentiation, making it a candidate for treating osteoporosis and other bone-related diseases .

Case Studies and Research Findings

StudyFocusFindings
Study A Anticancer ActivityDemonstrated selective cytotoxicity in lung cancer cells with minimal effects on normal cells .
Study B Antimicrobial EfficacyShowed significant antibacterial activity comparable to standard antibiotics against multiple strains .
Study C Bone HealthInhibited osteoclast differentiation in vitro, suggesting potential use in osteoporosis treatment .

作用機序

6. 類似の化合物との比較

類似の化合物

  • 3-(4-フルオロ-2-メトキシフェニル)-6-オキソピリダジン-1(6H)-オン
  • 4-メチル-2H-1,4-ベンゾキサジン-3(4H)-オン

独自性

6-{[3-(4-フルオロ-2-メトキシフェニル)-6-オキソピリダジン-1(6H)-イル]アセチル}-4-メチル-2H-1,4-ベンゾキサジン-3(4H)-オン の独自性は、その組み合わせた構造的特徴にあり、これにより、独特の反応性と潜在的な生物活性が付与されます。ピリダジノン部分とベンゾキサジノン部分の両方をアセチルブリッジを介して結合しているため、研究や産業におけるさまざまな用途のための汎用性の高い化合物となっています。

類似化合物との比較

Comparison with Structurally Similar Compounds

Core Structural Analogues

Pyridazinone Derivatives

[3-(4-Fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid Molecular Formula: C₁₃H₁₁FN₂O₄ Molecular Weight: 278.24 g/mol Key Feature: Lacks the benzoxazinone moiety but shares the pyridazinone core with the target compound. Used as a precursor in synthesizing more complex derivatives .

Benzoxazinone Derivatives

6-(2-Chloroacetyl)-2,4-dimethyl-1,4-benzoxazin-3-one Molecular Formula: C₁₁H₁₀ClNO₃ Molecular Weight: 239.65 g/mol Key Feature: Chloroacetyl group increases reactivity, enabling nucleophilic substitution reactions absent in the target compound .

Functional Analogues

Pyridazinone-Triazole Hybrids

Ethyl 2-(3-(4-(4-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetate

  • Molecular Formula : C₁₈H₂₀ClN₃O₃
  • Molecular Weight : 361.82 g/mol
  • Key Feature : Incorporates a piperazine-chlorophenyl group, enhancing CNS penetration compared to the target compound’s methoxy-fluorophenyl group .

2-[3-(4-Fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methylheptan-2-yl)acetamide Molecular Formula: C₂₁H₂₈FN₃O₃ Molecular Weight: 389.47 g/mol Key Feature: The lipophilic heptanyl chain improves membrane permeability relative to the benzoxazinone-containing target compound .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Reference
6-{[3-(4-Fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-4-methyl-1,4-benzoxazin-3-one Pyridazinone-Benzoxazinone C₂₂H₁₈FN₃O₅ 423.39 4-Fluoro-2-methoxyphenyl, acetyl linker
[3-(4-Fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid Pyridazinone C₁₃H₁₁FN₂O₄ 278.24 Acetic acid side chain
Ethyl 2-(3-(4-(4-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetate Pyridazinone-Piperazine C₁₈H₂₀ClN₃O₃ 361.82 Chlorophenyl-piperazine
6-(2-Chloroacetyl)-2,4-dimethyl-1,4-benzoxazin-3-one Benzoxazinone C₁₁H₁₀ClNO₃ 239.65 Chloroacetyl group

生物活性

The compound 6-{[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one is a novel pyridazinone derivative that has attracted attention due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H18FN3O5C_{22}H_{18}FN_{3}O_{5} with a molecular weight of 423.4 g/mol. The structure includes a pyridazinone core, a fluoro-methoxyphenyl group, and an acetamide moiety, which contribute to its biological properties.

PropertyValue
Molecular FormulaC22H18FN3O5C_{22}H_{18}FN_{3}O_{5}
Molecular Weight423.4 g/mol
Melting PointNot available
DensityNot available

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
  • Receptor Modulation : It can bind to certain receptors, altering signaling pathways that promote apoptosis in malignant cells .

Anticancer Activity

Research indicates that the compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell cycle progression.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways essential for bacterial growth .

Phytotoxic Activity

Due to the presence of the fluoro group, the compound exhibits phytotoxic effects, making it a candidate for developing new herbicides. Studies have shown it can inhibit the growth of certain plant species by interfering with their metabolic processes .

Case Studies

  • Anticancer Study : A study published in Journal of Medicinal Chemistry reported that the compound significantly reduced the viability of breast cancer cells (MCF-7) at concentrations as low as 10 µM. The mechanism was linked to the activation of p53-dependent pathways leading to apoptosis .
  • Antimicrobial Efficacy : In a clinical trial assessing its efficacy against bacterial infections, the compound showed a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity .

Q & A

Q. What synthetic methodologies are reported for pyridazinone derivatives structurally related to the target compound?

Answer: Pyridazinone derivatives are typically synthesized via cyclization reactions of hydrazine derivatives with diketones or via condensation of hydrazides with α,β-unsaturated carbonyl compounds. For example, describes the synthesis of 4-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one using hydrazine and diketone precursors, followed by crystallization for structural validation. Key steps include optimizing reaction conditions (e.g., solvent, temperature) and purification via recrystallization. Structural analogs may require tailored protecting groups or coupling agents to accommodate fluorine or methoxy substituents .

Q. Which analytical techniques are critical for characterizing the compound’s structure and purity?

Answer:

  • X-ray crystallography : Provides definitive structural confirmation, as demonstrated in for pyridazinone derivatives, with CCDC deposition codes (e.g., 1958029).
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding, van der Waals) to interpret packing motifs .
  • HPLC and FTIR : Ensure purity (>95%) and functional group verification (e.g., carbonyl, aromatic C-F stretches) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activities of structurally similar compounds?

Answer:

  • Dose-response studies : Use graded concentrations to establish activity thresholds and minimize false positives/negatives.
  • Statistical models : Apply split-split plot designs (as in ) to account for variables like time, treatment, and biological replicates. For example:
FactorLevelsReplicates
TreatmentCompound, Control4
Timepoints0h, 24h, 48h5 plants
Harvest seasonsSummer, Winter10 bunches
  • Mechanistic assays : Pair phenotypic screens (e.g., enzyme inhibition in ) with target-binding studies (e.g., SPR, ITC) to validate specificity .

Q. What methodologies assess environmental persistence and ecological risks of this compound?

Answer:

  • Environmental fate studies : Track degradation pathways (hydrolysis, photolysis) and partition coefficients (logP) using OECD 307 guidelines. ’s INCHEMBIOL project outlines protocols for abiotic/biotic transformation analysis .
  • Tiered ecotoxicity testing :
    • Acute toxicity : Daphnia magna (EC50) and algal growth inhibition.
    • Chronic effects : Population-level impacts via microcosm/mesocosm models.
    • Bioaccumulation : Measure BCF (bioconcentration factor) in fish models.

Q. How can crystallization conditions be optimized for X-ray diffraction studies of this compound?

Answer:

  • Solvent screening : Test polar (ethanol, DMSO) vs. non-polar (hexane) solvents for crystal growth. achieved monoclinic crystals using ethanol/water mixtures .
  • Temperature gradients : Slow cooling from 50°C to 4°C enhances lattice formation.
  • Additive screening : Small molecules (e.g., crown ethers) may stabilize π-π interactions in aromatic systems.

Methodological Considerations for Data Interpretation

Q. What statistical approaches are recommended for analyzing heterogeneous biological data?

Answer:

  • Multivariate ANOVA : Addresses interactions between variables (e.g., compound concentration vs. antioxidant activity in ).
  • Principal Component Analysis (PCA) : Reduces dimensionality in omics datasets (e.g., transcriptomic responses).
  • Bayesian modeling : Quantifies uncertainty in dose-response curves when replicates are limited .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

Answer:

  • CRISPR/Cas9 knockouts : Disrupt putative targets (e.g., kinases) to confirm functional relevance.
  • Isothermal titration calorimetry (ITC) : Directly measure binding affinity (Kd) for target proteins.
  • Metabolomic profiling : Compare treated vs. untreated systems to identify perturbed pathways (e.g., TCA cycle, oxidative stress) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。